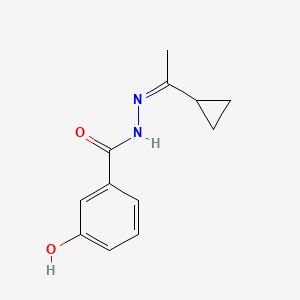
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide
描述
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, also known as HNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNP belongs to the class of acrylamide derivatives, which are widely used in organic synthesis, medicinal chemistry, and material science.
作用机制
The mechanism of action of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cellular differentiation. By inhibiting HDACs, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of various enzymes and proteins. In vivo studies have shown that N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide can reduce tumor growth in animal models and improve the survival rate of infected animals.
实验室实验的优点和局限性
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide also has some limitations, including its relatively low solubility in water and its instability under acidic conditions. Therefore, special care should be taken when handling N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments, and appropriate solvents and conditions should be used to ensure its stability and efficacy.
未来方向
There are several future directions for the research on N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, including:
1. Further studies on the mechanism of action of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, particularly its interaction with HDACs and other enzymes and proteins.
2. Development of more efficient synthesis methods for N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, with higher yield and purity.
3. Investigation of the potential applications of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide in other fields, such as agriculture, environmental science, and energy storage.
4. Evaluation of the safety and toxicity of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide in animal models and human subjects, to assess its potential for clinical use.
5. Design and synthesis of novel derivatives of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, with improved efficacy and selectivity for specific targets.
Conclusion
In conclusion, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for lab experiments and potential clinical use. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
科学研究应用
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials, such as fluorescent probes and sensors. In biochemistry, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been used as a tool for studying protein-ligand interactions and enzyme kinetics.
属性
IUPAC Name |
(E)-N-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-14-7-2-1-6-13(14)16-15(19)9-8-11-4-3-5-12(10-11)17(20)21/h1-10,18H,(H,16,19)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXDBIGRSFKQSC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate](/img/structure/B3847242.png)
![2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3847247.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)
![diethyl [5-(3-methoxyphenoxy)pentyl]malonate](/img/structure/B3847258.png)
![1-[5-(3-phenoxyphenoxy)pentyl]piperidine](/img/structure/B3847264.png)
![2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3847274.png)
![4-[(4-chloro-1-naphthyl)oxy]butyl thiocyanate](/img/structure/B3847282.png)
![3-phenyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acrylamide](/img/structure/B3847288.png)
![4-[3-(2-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847294.png)

![4-[5-(4-methoxyphenoxy)pentyl]morpholine](/img/structure/B3847307.png)
![4-[4-(2-chlorophenoxy)butyl]morpholine](/img/structure/B3847313.png)
![4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate](/img/structure/B3847321.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3847350.png)